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Compound of Interest

Compound Name: N-Butyryl-N'-cinnamyl-piperazine

Cat. No.: B1231057

An In-depth Technical Guide

Disclaimer: This document summarizes the currently available toxicological and
pharmacological data on N-Butyryl-N'-cinnamyl-piperazine (also known as AP-237 or
Bucinnazine). It is intended for researchers, scientists, and drug development professionals. A
significant lack of comprehensive, standardized toxicological studies for this compound
necessitates a cautious interpretation of the available data. The information presented here
should not be considered a complete toxicological profile.

Introduction

N-Butyryl-N'-cinnamyl-piperazine is a synthetic opioid agonist with analgesic properties.
Initially synthesized in the 1970s, it has seen use as an analgesic in some countries and has
emerged as a novel psychoactive substance.[1] This guide provides a technical overview of the
available toxicological data to inform research and drug development activities.

Pharmacodynamics

The primary mechanism of action of N-Butyryl-N'-cinnamyl-piperazine and related
cinnamylpiperazines is agonism at the p-opioid receptor (MOR). In vitro studies have
characterized the potency and efficacy of these compounds.
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Experimental Protocol: B-arrestin2 Recruitment Assay

The p-opioid receptor activation potential is often determined using a -arrestin2 (Barr2)
recruitment assay. This assay measures the ability of a compound to induce the interaction of
B-arrestin2 with the activated p-opioid receptor.

e Cell Line: U20S cells stably co-expressing the human p-opioid receptor (hnMOR) and a [3-
arrestin2 fusion protein.

e Principle: Upon agonist binding to the hMOR, the receptor is phosphorylated, leading to the
recruitment of B-arrestin2. The fusion protein system allows for the detection of this
recruitment, often through a chemiluminescent or fluorescent signal.

e General Procedure:
o Cells are plated in a multi-well format.

o Cells are treated with varying concentrations of the test compound (e.g., N-Butyryl-N'-
cinnamyl-piperazine).

o Areference agonist (e.g., hydromorphone) is used as a positive control.
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o Following an incubation period, the signal corresponding to B-arrestin2 recruitment is

measured.

o Dose-response curves are generated to calculate the EC50 (potency) and Emax (efficacy)

values.

4 B-arrestin2 Recruitment Assay Workflow )

Grepare U20S cells expressing hMOR and B-arrestin2 fusion proteiD

'

(Plate cells in multi-well plates)

Great cells with test compound (e.g., AP-237) and controls)

'

Gncubate to allow for receptor activation and p-arrestin2 recruitmena

'

G/Ieasure signal (e.g., Iuminescence/fluorescenceD

'

(Generate dose-response curves and calculate EC50 and Emaa
\- J

Click to download full resolution via product page

Caption: Workflow for a typical 3-arrestin2 recruitment assay.
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Toxicology

Comprehensive toxicological data for N-Butyryl-N'-cinnamyl-piperazine is scarce. The
available information is primarily from postmortem case reports of related compounds and in
silico predictions.

Acute Toxicity

No definitive LD50 or LC50 values from experimental studies on N-Butyryl-N'-cinnamyl-
piperazine were identified.

In Silico Predicted Acute Toxicity (for AP-238)

Species Route Predicted LD50 Reference
666.43 - 1838.77

Rat Oral
mg/kg

Mouse Intravenous 53 mg/kg

Note: These are computational predictions for a related compound and should be interpreted
with caution.

Postmortem Toxicological Data

Blood concentrations of related cinnamylpiperazines have been reported in postmortem cases,
which can provide an indication of toxic levels in humans.

Concentration
Compound Number of Cases Reference
Range (nhg/mL)

2-Methyl AP-237 820 - 5800 4 2]

AP-238 87 - 120 2 2]

Experimental Protocol: Quantitative Analysis in Biological Samples (General Overview)
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Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the
quantitative analysis of novel psychoactive substances in biological matrices.

o Sample Preparation: Extraction of the analyte from the biological matrix (e.g., blood) using
techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

o Chromatographic Separation: The extract is injected into a liquid chromatograph to separate
the analyte from other components in the sample.

o Mass Spectrometric Detection: The separated analyte is ionized and detected by a tandem
mass spectrometer, which provides high selectivity and sensitivity for accurate quantification.
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Caption: General workflow for LC-MS/MS analysis of drugs in biological samples.
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Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of publicly available data on the genotoxicity, carcinogenicity, and
reproductive toxicity of N-Butyryl-N'-cinnamyl-piperazine. No studies using standard assays
such as the Ames test, micronucleus assay, carcinogenicity bioassays, or reproductive toxicity
studies were identified.

An in silico analysis of the related compound AP-238 suggested a low to moderate probability
of a positive Ames test, indicating a potential for mutagenicity. However, this is a computational
prediction and requires experimental verification.

Potential Mechanisms of Toxicity

While specific data for N-Butyryl-N'-cinnamyl-piperazine is lacking, studies on other
piperazine derivatives suggest potential mechanisms of toxicity, particularly hepatotoxicity.
These may involve:

Formation of Reactive Species: Metabolic activation of the piperazine ring can lead to the
formation of reactive metabolites that can cause cellular damage.

o Depletion of Glutathione (GSH) and ATP: Reactive metabolites can deplete cellular
protective mechanisms like glutathione and reduce cellular energy levels (ATP).

o Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to further oxidative
stress and apoptosis.

o Caspase-3 Activation: Activation of executioner caspases like caspase-3 is a key step in the
apoptotic pathway.
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6otential Hepatotoxicity Pathway for Piperazine Derivative?
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Caption: A potential signaling pathway for piperazine-induced hepatotoxicity.

Conclusion and Data Gaps

The available data on the toxicology of N-Butyryl-N'-cinnamyl-piperazine is very limited.
While its pharmacology as a p-opioid receptor agonist is partially characterized, there is a
critical lack of in vivo toxicological data, including acute and chronic toxicity, as well as studies
on its genotoxic, carcinogenic, and reproductive effects. The postmortem data on related
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compounds suggest a potential for fatal overdose. The general toxicity profile of piperazine
derivatives points towards a potential for hepatotoxicity.

For drug development professionals, this highlights the necessity for comprehensive
toxicological evaluation of N-Butyryl-N'-cinnamyl-piperazine and its analogues. Future
research should prioritize standardized in vivo toxicity studies and in vitro genotoxicity assays
to adequately characterize the safety profile of this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Bucinnazine - Wikipedia [en.wikipedia.org]

» 2. Developmental toxicity of oral n-butylamine hydrochloride and inhaled n-butylamine in rats
- PubMed [pubmed.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [N-Butyryl-N'-cinnamyl-piperazine: A Toxicological
Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1231057#n-butyryl-n-cinnamyl-piperazine-
toxicological-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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